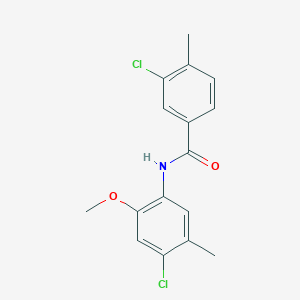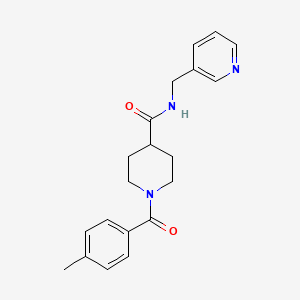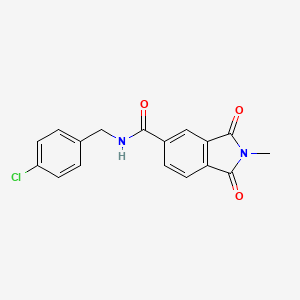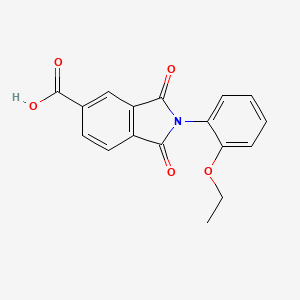
2-cyano-N'-cyclododecylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N’-cyclododecylideneacetohydrazide is a chemical compound with the molecular formula C₁₅H₂₅N₃O It is a derivative of cyanoacetohydrazide, featuring a cyclododecylidene group attached to the hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-cyclododecylideneacetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and cyclododecanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve cyanoacetohydrazide in ethanol.
- Add cyclododecanone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of 2-cyano-N’-cyclododecylideneacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N’-cyclododecylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-N’-cyclododecylideneacetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyano-N’-cyclododecylideneacetohydrazide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and exert various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N’-cyclohexylideneacetohydrazide
- 2-Cyano-N’-cyclooctylideneacetohydrazide
- 2-Cyano-N’-cyclodecylideneacetohydrazide
Uniqueness
2-Cyano-N’-cyclododecylideneacetohydrazide is unique due to its larger cyclododecylidene group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclododecylidene group can affect the compound’s ability to interact with molecular targets and participate in various chemical reactions.
Propiedades
IUPAC Name |
2-cyano-N-(cyclododecylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-12-15(19)18-17-14-10-8-6-4-2-1-3-5-7-9-11-14/h1-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBRTLFSDWUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=O)CC#N)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[(cyclohexylacetyl)amino]benzoate](/img/structure/B5734237.png)
![N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5734242.png)
![N-[4-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5734244.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5734250.png)

![2-(4-isopropylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5734270.png)

![1-phenyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B5734285.png)
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5734292.png)


![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B5734324.png)


